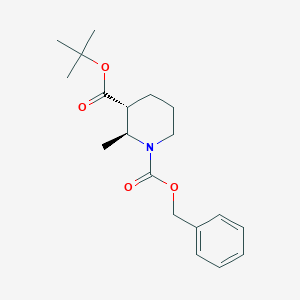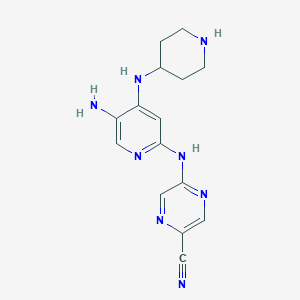
5-((5-Amino-4-(piperidin-4-ylamino)pyridin-2-yl)amino)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((5-Amino-4-(piperidin-4-ylamino)pyridin-2-yl)amino)pyrazine-2-carbonitrile is a complex organic compound with significant potential in various scientific fields. This compound is known for its unique structure, which includes a pyrazine ring substituted with amino and carbonitrile groups, making it a valuable candidate for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((5-Amino-4-(piperidin-4-ylamino)pyridin-2-yl)amino)pyrazine-2-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-amino-4-(piperidin-4-ylamino)pyridine with pyrazine-2-carbonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
5-((5-Amino-4-(piperidin-4-ylamino)pyridin-2-yl)amino)pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Primary amines.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, it serves as a probe to study cellular mechanisms and pathways. Its ability to interact with specific proteins makes it valuable for investigating biological processes at the molecular level .
Medicine
Medically, 5-((5-Amino-4-(piperidin-4-ylamino)pyridin-2-yl)amino)pyrazine-2-carbonitrile has shown potential as a therapeutic agent. It is being explored for its efficacy in treating various diseases, including cancer, due to its ability to inhibit specific enzymes and pathways involved in disease progression .
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes, such as checkpoint kinase 1 (CHK1). By binding to the active site of CHK1, it prevents the enzyme from phosphorylating its substrates, thereby halting the cell cycle and promoting apoptosis in cancer cells. This mechanism is particularly effective in enhancing the efficacy of DNA-damaging chemotherapies .
Comparison with Similar Compounds
Similar Compounds
- 5-((4-Aminopyridin-2-yl)amino)pyrazine-2-carbonitrile
- 5-((4-(Pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)pyrazine-2-carbonitrile
Uniqueness
What sets 5-((5-Amino-4-(piperidin-4-ylamino)pyridin-2-yl)amino)pyrazine-2-carbonitrile apart from similar compounds is its high selectivity and potency as a CHK1 inhibitor. Its unique structure allows for specific interactions with the enzyme, resulting in enhanced therapeutic effects and reduced off-target activity .
Properties
Molecular Formula |
C15H18N8 |
|---|---|
Molecular Weight |
310.36 g/mol |
IUPAC Name |
5-[[5-amino-4-(piperidin-4-ylamino)pyridin-2-yl]amino]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C15H18N8/c16-6-11-7-20-15(9-19-11)23-14-5-13(12(17)8-21-14)22-10-1-3-18-4-2-10/h5,7-10,18H,1-4,17H2,(H2,20,21,22,23) |
InChI Key |
IMSFWGDPEQXDQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1NC2=CC(=NC=C2N)NC3=NC=C(N=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2-Methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate](/img/structure/B12341933.png)
![4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,6-diphenyl-2H-pyran-2-ylium; tetrafluoroboranuide](/img/structure/B12341937.png)
![(2E)-2-[(5E)-5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxypyrrol-2-ylidene]indole;hydrochloride](/img/structure/B12341941.png)
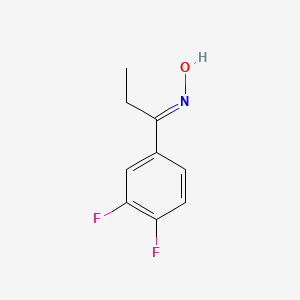
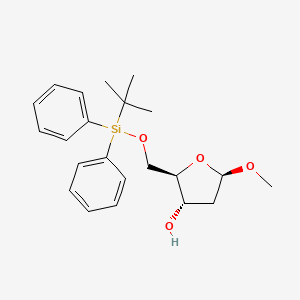
![6-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,4-diphenyl-2H-pyran-2-ylium; tetrafluoroboranuide](/img/structure/B12341956.png)
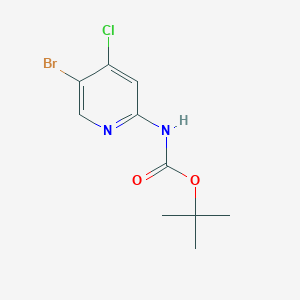
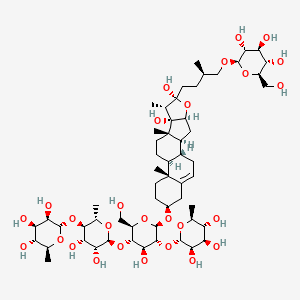
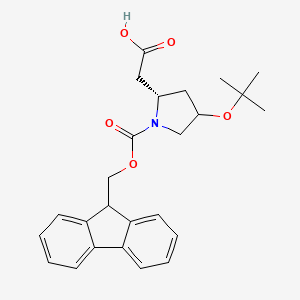
![N-(5-fluoro-2-methylphenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]acetamide](/img/structure/B12341981.png)
![2-(Bromomethyl)-7-phenylbenzo[d]thiazole](/img/structure/B12341988.png)
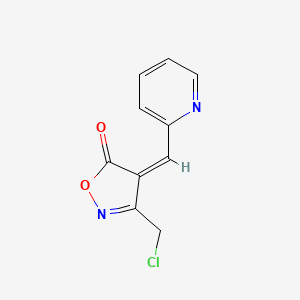
![4-chloro-N-{2-[4-(4-chloro-3-methylbenzenesulfonyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide](/img/structure/B12342007.png)
